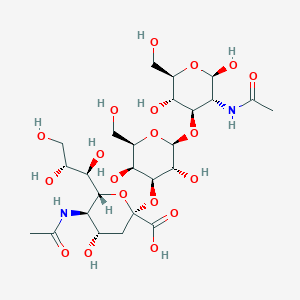

Neu5Acalpha2-3Galbeta1-3GlcNAcbeta

Descripción

Contextualizing Terminal Sialylated Oligosaccharides in Cellular Recognition

Terminal sialylated oligosaccharides like Neu5Acα2-3Galβ1-3GlcNAcβ act as molecular signatures that govern cell-cell and cell-matrix interactions. The α2-3 linkage between sialic acid (Neu5Ac) and galactose confers structural rigidity, enabling precise recognition by lectins, siglecs, and viral hemagglutinins. For example, myelin-associated glycoprotein (MAG), a member of the siglec family, binds α2-3-linked sialic acids to inhibit neurite outgrowth in neural tissues. Similarly, Toxoplasma gondii micronemal protein 1 (TgMIC1) recognizes this trisaccharide to facilitate host cell invasion.

Table 1: Binding Affinities of Neu5Acα2-3Galβ1-3GlcNAcβ with Select Receptors

The trisaccharide’s conformation also influences receptor engagement. Nuclear magnetic resonance (NMR) studies reveal two dominant conformers: a trans (φ = 180°) and a gauche (φ = -60°) configuration around the Neu5Acα2-3Gal linkage. This flexibility allows adaptation to diverse binding pockets, such as the β-propeller fold of mumps virus hemagglutinin-neuraminidase (MuV-HN).

Evolutionary Significance of α2-3-Linked Sialosides in Host-Pathogen Interactions

Pathogens exploit Neu5Acα2-3Galβ1-3GlcNAcβ as an entry point due to its abundance on epithelial and endothelial surfaces. Influenza A viruses (IAVs) historically favored α2-3-linked receptors in avian hosts but shifted toward α2-6-linked variants in humans. However, zoonotic strains like H7N9 retain affinity for α2-3 sialosides, enabling cross-species transmission. Structural analyses of H7 hemagglutinin (HA) complexes show that Neu5Acα2-3Galβ1-3GlcNAcβ adopts a folded-back conformation, optimizing interactions with conserved HA residues like Ser-136 and Ser-137.

Table 2: Pathogen Utilization of Neu5Acα2-3Galβ1-3GlcNAcβ

Evolutionary pressures have driven structural refinements in both host receptors and pathogen adhesins. For instance, human-secreted lectins like galectin-3 compete with pathogens for α2-3 sialoside binding, creating an evolutionary arms race. Meanwhile, bacterial sialidases selectively cleave α2-3 linkages to unmask underlying glycans for adhesion, as observed in Helicobacter pylori infections.

Propiedades

Número CAS |

142434-22-8 |

|---|---|

Fórmula molecular |

C25H42N2O19 |

Peso molecular |

674.6 g/mol |

Nombre IUPAC |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)15(35)10(34)4-28)46-21-17(37)12(6-30)43-23(18(21)38)44-19-14(27-8(2)32)22(39)42-11(5-29)16(19)36/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21-,22+,23-,25-/m0/s1 |

Clave InChI |

KMRCGPSUZRGVOV-CTFHGZAXSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O)NC(=O)C)CO)O)O |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O |

Sinónimos |

alpha-Neu5Ac-2-3-Gal-1-3-GlcNAc alpha-Neup5Ac-2-3-Galp-1-3-GlcpNAc NGGNAc O-(5-acetamido-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosylonic acid)-(2-3)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranose |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Core Structure Variations

Type 1 vs. Type 2 Cores

- Neu5Acα2-3Galβ1-3GlcNAcβ (Type 1) : Preferred by avian influenza viruses (e.g., duck H5N1) due to its Galβ1-3GlcNAc core, which mimics avian respiratory tract receptors .

- Neu5Acα2-3Galβ1-4GlcNAcβ (Type 2) : Found in human-adapted viruses (e.g., H5N1 chicken/human variants). The Galβ1-4GlcNAc core enhances binding to sulfated epitopes in human airways .

Modifications: Sulfation and Fucosylation

6-Sulfation :

- Neu5Acα2-3Galβ1-4(6-HSO₃)GlcNAcβ (6-Su-3'SLN) : Exhibits extraordinary affinity for H5N1 chicken and human viruses due to 6-sulfo-GlcNAc, mimicking human airway sulfated receptors .

- Neu5Acα2-3Galβ1-3(6-HSO₃)GlcNAcβ : Less impactful on avian virus binding, highlighting core-dependent sulfation effects .

Fucosylation :

- SLeˣ (Neu5Acα2-3Galβ1-4(Fucα1–3)GlcNAcβ) : Adds Fucα1–3 to GlcNAc, creating a blood group antigen motif. Absent in Neu5Acα2-3Galβ1-3GlcNAcβ, reducing immune cross-reactivity .

- SLec (Neu5Acα2-3Galβ1-4(Fucα1–3)(6-Su)GlcNAcβ) : Combines fucosylation and sulfation, enhancing binding to selectins in inflammation .

| Modification | Functional Impact | Example Compound |

|---|---|---|

| 6-Sulfation | Enhances mammalian virus binding | 6-Su-3'SLN (Type 2 core) |

| Fucosylation | Mediates leukocyte adhesion | SLeˣ, SLec |

Q & A

Q. How can the structural confirmation of Neu5Acalpha2-3Galbeta1-3GlcNAcbeta be rigorously validated in synthetic or isolated samples?

Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D/2D NOESY, HSQC) and high-resolution mass spectrometry (HRMS) to confirm glycosidic linkage positions and anomeric configurations. Compare spectral data with existing databases (e.g., GlyTouCan) or literature benchmarks for sialylated glycans . For synthetic samples, include orthogonal validation via enzymatic digestion (e.g., sialidase treatment) to confirm terminal Neu5Ac linkage specificity.

Q. What are the standard protocols for detecting and quantifying this compound in biological samples?

Methodological Answer : Employ lectin-based assays (e.g., MAL-II for α2-3 sialic acid specificity) coupled with liquid chromatography–mass spectrometry (LC-MS/MS) for targeted quantification. Optimize sample preparation to preserve glycan integrity, including protease digestion for glycoprotein release and PNGase F treatment for N-glycan cleavage . Include spike-in controls (e.g., isotopically labeled analogs) to account for matrix effects.

Q. How do variations in biosynthetic pathways affect the expression of this compound in different cell types?

Methodological Answer : Use CRISPR-Cas9 knockout models to silence specific glycosyltransferases (e.g., ST3Gal for α2-3 sialylation). Analyze glycomic profiles via glycan microarrays or capillary electrophoresis. Cross-reference transcriptomic data (RNA-seq) with glycan structural data to correlate enzyme expression with glycan abundance .

Advanced Research Questions

Q. How can conflicting data on the functional role of this compound in pathogen-host interactions be reconciled?

Methodological Answer : Perform systematic meta-analyses of studies using standardized glycan array platforms (e.g., Consortium for Functional Glycomics datasets) to identify context-dependent variables (e.g., pathogen strain, host receptor isoforms). Design comparative binding assays with controlled glycan densities and confirm findings using surface plasmon resonance (SPR) to measure kinetic parameters .

Q. What experimental strategies can resolve discrepancies in the reported binding affinities of this compound to Siglec receptors?

Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature, glycan presentation format) across labs. Use isothermal titration calorimetry (ITC) for direct affinity measurements and compare with SPR data. Validate receptor specificity using competitive inhibition assays with synthetic glycan analogs .

Q. How can the structural dynamics of this compound in membrane environments be modeled to inform its biological function?

Methodological Answer : Combine molecular dynamics (MD) simulations with neutron reflectometry to study glycan orientation on lipid bilayers. Validate models using Förster resonance energy transfer (FRET) assays with site-specific fluorescent probes .

Q. What methodological gaps exist in studying the role of this compound in cancer metastasis, and how can they be addressed?

Methodological Answer : Develop organoid models with tunable glycoengineering (e.g., CRISPR-dCas9 activation of sialyltransferases) to mimic tumor microenvironments. Integrate spatial omics (e.g., MALDI imaging mass spectrometry) to map glycan distribution in metastatic niches .

Methodological Best Practices

Q. How to ensure reproducibility in glycan synthesis and characterization studies?

- Guidelines : Document synthetic routes using IUPAC nomenclature and report yields, purity (HPLC traces), and spectral validation (NMR/HRMS) in supplementary materials. Adhere to ALCOA+ principles for data integrity (Attributable, Legible, Contemporaneous, Original, Accurate) .

- QC Measures : Predefine acceptance criteria (e.g., ≥95% purity for synthetic glycans) and include peer-reviewed protocol validation .

Q. How to design a robust literature review framework for glycan-related research?

Q. Table 1. Key Techniques for this compound Research

| Application | Techniques | Critical Parameters |

|---|---|---|

| Structural Validation | NMR, HRMS, Enzymatic Digestion | Spectral resolution, enzyme specificity |

| Functional Binding Assays | SPR, ITC, Glycan Microarrays | Glycan density, buffer conditions |

| In Vivo Modeling | CRISPR-Cas9, Organoids, Spatial Omics | Glycoengineering precision, tissue QC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.